4-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide
Overview
Description
4-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a benzamide moiety substituted with a fluorine atom and an indole ring substituted with a methoxy group, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:
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Formation of the Indole Derivative: : The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. For instance, the Fischer indole synthesis involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
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Methoxylation: : The indole derivative is then methoxylated using a suitable methoxylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate .
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Fluorination: : The benzamide moiety is fluorinated using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor .
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Coupling Reaction: : The final step involves coupling the methoxylated indole derivative with the fluorinated benzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products .
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Reduction: : Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride .
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Substitution: : The fluorine atom on the benzamide moiety can be substituted with other nucleophiles like amines or thiols under suitable conditions .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide: Lacks the methoxy group on the indole ring.
4-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide: Has a chlorine atom instead of fluorine.
4-fluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide: Methoxy group is positioned differently on the indole ring.
Uniqueness
4-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide is unique due to the specific positioning of the methoxy group on the indole ring and the presence of a fluorine atom on the benzamide moiety. These structural features may contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-23-15-6-7-16-13(11-21-17(16)10-15)8-9-20-18(22)12-2-4-14(19)5-3-12/h2-7,10-11,21H,8-9H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKPLEFVSVQVMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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